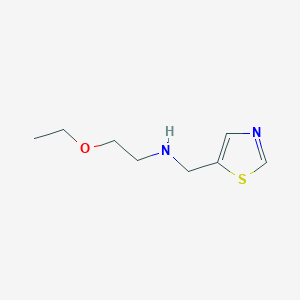
(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.27 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 2-ethoxyethylamine with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-ethoxyethylamine reacts with a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon); reaction temperature50-70°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethylamine: A simpler compound with similar ethoxyethyl functionality but lacking the thiazole ring.
1,3-Thiazol-5-ylmethylamine: Contains the thiazole ring but lacks the ethoxyethyl group.
Uniqueness
(2-Ethoxyethyl)(1,3-thiazol-5-ylmethyl)amine is unique due to the combination of both ethoxyethyl and thiazolylmethyl groups in its structure.
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-ethoxy-N-(1,3-thiazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H14N2OS/c1-2-11-4-3-9-5-8-6-10-7-12-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
WWTJKNIYDAJZDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


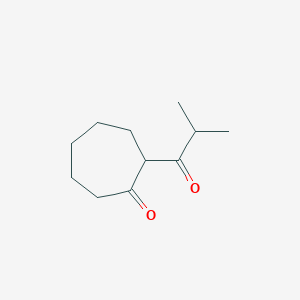
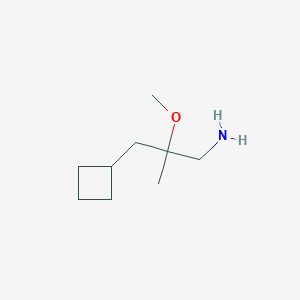
![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)

![1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313564.png)
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13313578.png)
![4-Chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13313579.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide](/img/structure/B13313584.png)
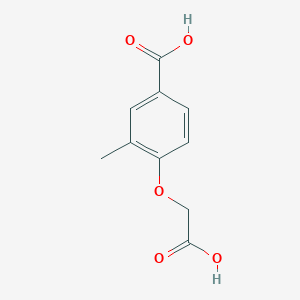
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13313595.png)
![(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)
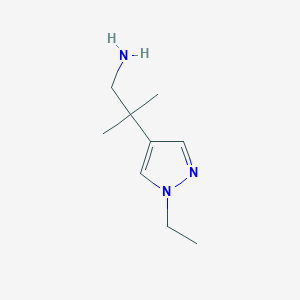
![2-[(2-Methylcyclopentyl)amino]propane-1,3-diol](/img/structure/B13313606.png)
![6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13313614.png)
